2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
CAS No.: 1095208-64-2
Cat. No.: VC18417822
Molecular Formula: C25H22F2N2O3
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095208-64-2 |
|---|---|
| Molecular Formula | C25H22F2N2O3 |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | [4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
| Standard InChI | InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
| Standard InChI Key | KDAMRQYVAHQTIS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure comprises a biphenyl core (two connected benzene rings) with fluorine atoms at the 2' and 4' positions of one phenyl group. A 4-methylpiperazine moiety is attached via a carbonyl group at the 3-position of the adjacent phenyl ring, while a benzoate ester occupies the 4-position . This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Key Physicochemical Data
The molecular formula C₂₅H₂₂F₂N₂O₃ corresponds to a molecular weight of 436.4 g/mol. Its solubility, LogP, and stability data remain under investigation, but the presence of fluorine atoms typically enhances lipid solubility and metabolic stability in analogous compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂F₂N₂O₃ |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | [4-(2,4-Difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
| InChI Key | KDAMRQYVAHQTIS-UHFFFAOYSA-N |
Synthesis and Manufacturing
Yield Optimization
Related compounds with piperazine-carbonyl linkages report yields up to 96% under optimized conditions, suggesting that careful control of temperature, catalysts, and stoichiometry could improve efficiency . Challenges may arise from steric hindrance at the 3-position of the biphenyl system, necessitating excess reagents or prolonged reaction times.
Comparative Analysis with Structural Analogs
Analog 1: 2-(4-Methylpiperazin-4-ium-1-Carbonyl)Benzoate (CAS 20320-46-1)
This simpler analog (MW 248.28 g/mol) lacks the biphenyl and fluorine substituents, resulting in reduced lipophilicity (LogP ≈ 1.2 vs. ~3.5 for the subject compound). It serves primarily as an intermediate in synthesizing larger molecules .
Analog 2: Azilsartan Derivatives
Compounds like azilsartan mopivabil (CAS 1596357-16-2) share the biphenyl-benzoate framework but incorporate oxadiazolone groups for angiotensin II receptor antagonism. This highlights the versatility of the biphenyl scaffold in targeting diverse biological pathways .
Future Research Directions
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Synthetic Method Optimization: Developing enantioselective routes to resolve chiral centers at the piperazine-carbonyl junction.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.
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Target Identification: High-throughput screening against kinase libraries or GPCR panels to identify primary mechanisms of action.
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Toxicogenomics: RNA sequencing of exposed cell lines to map pathways affected by chronic exposure.
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